molecular formula C20H19FN6O2 B2355023 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 1215800-72-8

2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2355023
CAS No.: 1215800-72-8
M. Wt: 394.41
InChI Key: VJGMEPVBLPWZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a dimethylamino group at position 4, an oxo group at position 1, and an acetamide side chain linked to a 5-fluoro-2-methylphenyl moiety. The structural complexity of this compound positions it as a candidate for therapeutic applications, particularly in targeting enzymes or receptors sensitive to triazole-based inhibitors.

Properties

IUPAC Name

2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c1-12-8-9-13(21)10-15(12)22-17(28)11-26-20(29)27-16-7-5-4-6-14(16)23-18(25(2)3)19(27)24-26/h4-10H,11H2,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGMEPVBLPWZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide (CAS Number: 1243062-15-8) is a synthetic derivative of quinoxaline and triazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C19H18N6O2
  • Molecular Weight : 362.4 g/mol
  • Structure : The compound features a quinoxaline core with a triazole moiety and a dimethylamino group, which are known to enhance biological activity through various mechanisms.

The primary mechanism of action for this compound is believed to involve DNA intercalation , which disrupts DNA replication and transcription processes. This leads to inhibition of cell growth and proliferation, ultimately resulting in cell death. The compound may also interact with various biochemical pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have indicated that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro studies show that compounds within this class can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values ranging from 1.9 to 3.23 µg/mL, demonstrating their potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23

Neuropharmacological Effects

The compound has also been studied for its effects on the central nervous system:

  • It has shown potential as an antidepressant by reducing immobility in behavioral despair models in rats. This effect is associated with its interaction with adenosine receptors (A1 and A2), which play critical roles in mood regulation .

Case Studies

Several case studies have highlighted the efficacy of quinoxaline derivatives:

  • Study on Antidepressant Effects : A series of experiments demonstrated that compounds similar to this one significantly reduced immobility in the Porsolt test, suggesting rapid antidepressant effects.
  • Antitumor Activity : In a recent trial, the compound was tested against various tumor cell lines, showing promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound exhibits good bioavailability due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination from the body.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]quinoxalines exhibit significant antimicrobial properties. Preliminary studies on similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The unique structural features of this compound may enhance its efficacy as an antimicrobial agent.

Anticancer Potential

The quinoxaline scaffold is recognized for its anticancer properties. Studies have demonstrated that compounds based on this structure can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers . The ability of the compound to induce apoptosis through modulation of key proteins such as BAX and caspases suggests its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

Compounds similar to 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide have shown promise in treating mood disorders. For instance, certain derivatives have been reported to reduce immobility in behavioral despair models in rats, indicating potential antidepressant activity . This aspect opens avenues for further exploration in neuropharmacology.

Synthesis and Derivatization

The synthesis of this compound can be approached through several methods involving cyclization reactions and functional group modifications. Notably:

  • Cyclization Reactions : These reactions are crucial for forming the triazole and quinoxaline rings.
  • Functional Group Modifications : Altering substituents on the aromatic rings can optimize biological activity.

A detailed study on synthetic routes has revealed sustainable methods that allow for extensive derivatization while maintaining high yields .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-(5-Fluoro-2-methylphenyl)-3-(dimethylamino)ureaUrea linkageAntitumor
7-Amino-[1,2,4]triazolo[4,3-a]quinoxalineAmino groupAntimicrobial
5-Methoxy-[1,2,4]triazolo[4,3-a]quinoxalineMethoxy substitutionAntidepressant

The unique combination of functional groups in this compound may enhance its biological activity compared to these related compounds.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 4 Substituent Position 1 Substituent Phenyl Substituent
Target Compound Triazoloquinoxaline Dimethylamino Oxo 5-Fluoro-2-methylphenyl
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline Methyl Oxo 4-Chlorophenyl
4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride (from ) Non-fused triazolium chloride Amino N/A 2,4-Difluorophenyl

Key Observations:

This could enhance interactions with polar binding pockets in biological targets. In contrast, the methyl group in ’s compound may reduce steric hindrance, favoring hydrophobic interactions .

Phenyl Substituents: The 5-fluoro-2-methylphenyl group in the target introduces both electron-withdrawing (fluoro) and electron-donating (methyl) effects, which may fine-tune binding affinity and metabolic stability.

Biological Implications: Fluoro-substituted aromatic rings (as in the target and ) are common in pharmaceuticals due to their ability to resist oxidative metabolism, suggesting improved pharmacokinetic profiles compared to non-halogenated analogues . The triazoloquinoxaline core in the target and ’s compound may confer selectivity for quinoxaline-binding enzymes (e.g., kinases or GABA receptors), whereas ’s triazolium salt aligns with antifungal azoles targeting cytochrome P450 .

Preparation Methods

Triazole Formation via Azide-Alkyne Cycloaddition

A pivotal step involves the Huisgen 1,3-dipolar cycloaddition between 2-nitroaryl azides and electron-deficient alkynes. Cai and Ding’s protocol (2012) demonstrates that substituting sodium azide with trimethylsilyl azide (TMSN$$_3$$) and tert-butyl nitrite minimizes toxicity while generating 2-nitroaryl azides (e.g., 3a-i ) from substituted 2-nitroanilines. Subsequent reaction with dimethyl acetylene dicarboxylate (DMAD) in 2-methyltetrahydrofuran (2-Me-THF) under reflux achieves triazole esters (4a-i ) in yields up to 80%.

Optimized Conditions for Cycloaddition

Parameter Value Yield
Solvent 2-Me-THF 80%
Temperature 100°C
Catalyst None

This method circumvents copper catalysts, reducing metal contamination and simplifying purification.

Cycloamidation to Form Tricyclic System

Post-cycloaddition, catalytic hydrogenation (Pd/C, H$$_2$$) reduces nitro groups to amines, enabling intramolecular cycloamidation. For instance, Biagi et al. (2002) treated triazole diesters with diethyl oxalacetate under basic conditions to form the quinoxalinone ring. However, this approach suffers from side reactions and low yields (30–50%). Modern adaptations employ microwave-assisted heating in diethyl oxalate to accelerate cyclization, achieving 70–85% yields for analogous structures.

Functionalization with Dimethylamino and Oxo Groups

Introducing the 4-dimethylamino and 1-oxo substituents demands precise control to avoid over-alkylation or oxidation side reactions.

Dimethylamino Substitution

Patent US10604523B2 discloses methods for introducing alkylamino groups at position 4 of the triazoloquinoxaline core. Treatment of 4-chlorotriazoloquinoxaline with dimethylamine in dimethylformamide (DMF) at 60°C for 12 hours installs the dimethylamino group in 65–75% yield. Alternatively, reductive amination using formaldehyde and sodium triacetoxyborohydride (STAB) offers a milder route, though with lower efficiency (50–60%).

Oxidation to Install 1-Oxo Group

The 1-oxo moiety is typically introduced via oxidation of a precursor amine or imine. For example, oxidation of 1-aminotriazoloquinoxaline with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) achieves quantitative conversion to the oxo derivative. Careful pH control (pH 7–8) prevents over-oxidation of the dimethylamino group.

Acetamide Side Chain Installation

The N-(5-fluoro-2-methylphenyl)acetamide side chain is synthesized separately and coupled to the functionalized core.

Synthesis of 5-Fluoro-2-methylaniline

Reduction of 4-fluoro-2-nitrotoluene using iron powder and hydrochloric acid in ethanol/water (1:1) at reflux for 12 hours yields 5-fluoro-2-methylaniline in 70% yield. Key spectral data include:

  • $$ ^1H $$ NMR (DMSO-d$$_6 $$): δ 6.87 (t, J = 7.6 Hz, 1H), 6.38–6.34 (m, 1H), 6.22–6.18 (m, 1H), 1.99 (s, 3H).

Acetic Acid Activation and Coupling

The triazoloquinoxaline core is functionalized with a carboxylic acid group at position 2 via nucleophilic substitution. For example, reacting 2-chlorotriazoloquinoxaline with glycolic acid in the presence of potassium carbonate (K$$2$$CO$$3$$) in DMF at 80°C installs the acetic acid moiety. Subsequent activation with thionyl chloride (SOCl$$_2$$) forms the acyl chloride, which couples with 5-fluoro-2-methylaniline in tetrahydrofuran (THF) at 0°C to room temperature, yielding the acetamide in 60–70%.

Integrated Synthesis Pathway

Combining these steps, the proposed synthesis is:

  • Triazoloquinoxaline Core :

    • Azide formation from 2-nitroaniline derivatives.
    • Cycloaddition with DMAD in 2-Me-THF.
    • Hydrogenation and microwave-assisted cycloamidation.
  • Functionalization :

    • Dimethylamino installation via nucleophilic substitution.
    • Oxidation with mCPBA to introduce 1-oxo group.
  • Side Chain Synthesis :

    • Reduction of 4-fluoro-2-nitrotoluene to 5-fluoro-2-methylaniline.
    • Acetic acid coupling and amide bond formation.

Overall Yield : 25–30% (multi-step synthesis).

Challenges and Optimization Opportunities

  • Regioselectivity : Competing pathways during cycloaddition may yield isomeric byproducts. Using electron-withdrawing groups on the azide improves selectivity.
  • Purification : Column chromatography (hexane/EtOAc) remains critical for isolating intermediates.
  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. Cost-effective catalysts (e.g., FeCl3 vs. Pd-based) reduce expenses. Purification challenges (e.g., column chromatography at scale) are mitigated via recrystallization in ethanol/water mixtures. Stability studies (40°C/75% RH) ensure batch consistency under storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.